![molecular formula C11H19NO2 B13458560 Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458560.png)
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a tert-butyl group, a methyl group, and an azabicyclohexane core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. Another method involves the Mannich reaction, which is a condensation reaction of a carbonyl compound, formaldehyde, and a primary or secondary amine. Industrial production methods may vary, but they often involve large-scale synthesis using similar reaction conditions.
Chemical Reactions Analysis
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include catalytic hydrogenation agents, Grignard reagents, and oxidizing agents. For example, the compound can be synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 1-methyl-2-azabicyclo[211]hexane-2-carboxylate has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of bicyclic structures on biological systemsIn industry, it can be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can be compared with other similar compounds, such as bicyclo[1.1.0]butane and 1-azabicyclo[1.1.0]butane These compounds share similar bicyclic structures but differ in their specific chemical groups and properties The uniqueness of tert-butyl 1-methyl-2-azabicyclo[21
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-8-5-11(12,4)6-8/h8H,5-7H2,1-4H3 |
InChI Key |
RJASBIIDCJVIRR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)CN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13458478.png)
![tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13458493.png)
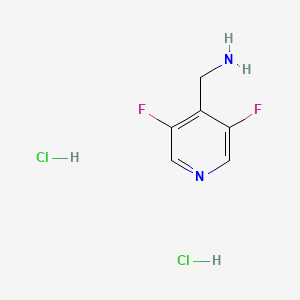
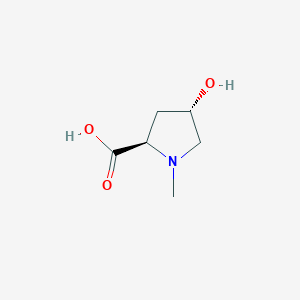
![Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458510.png)
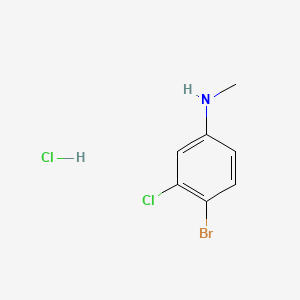
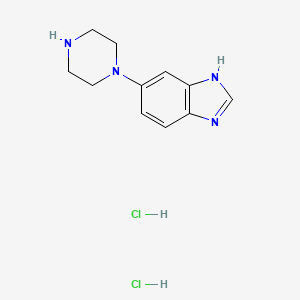
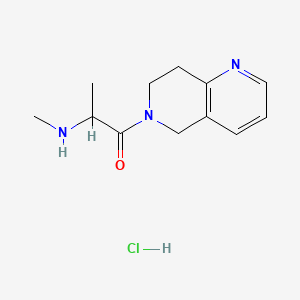
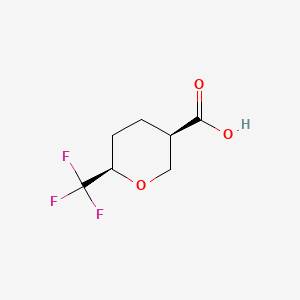
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride](/img/structure/B13458537.png)
![Benzo[d]thiazol-7-ylboronic acid](/img/structure/B13458546.png)
![Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13458548.png)
![2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458555.png)
![tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13458568.png)
